molecular formula C20H16N2O5S B1662298 2,2'-Pyridylisatogen tosylate CAS No. 56583-49-4

2,2'-Pyridylisatogen tosylate

Cat. No. B1662298
CAS RN: 56583-49-4
M. Wt: 396.4 g/mol
InChI Key: MMPTYEXNPWSTOR-UHFFFAOYSA-N
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Description

2,2’-Pyridylisatogen tosylate, also known as PIT, is a purinergic P2Y receptor ligand . It displays irreversible antagonism at P2Y receptors in some smooth muscles but potentiates responses to ATP in other systems, such as the chick brain recombinant P2Y1 receptor and sympathetic/purinergic nerve stimulation .


Molecular Structure Analysis

The molecular weight of 2,2’-Pyridylisatogen tosylate is 396.42 . Its formula is C13H8N2O2.C7H8O3S . The InChI Key is MMPTYEXNPWSTOR-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,2’-Pyridylisatogen tosylate has been reported to display irreversible antagonism at P2Y receptors in some smooth muscles but potentiates responses to ATP in other systems .

Scientific Research Applications

P2Y1 Receptor Antagonism

2,2'-Pyridylisatogen tosylate (PIT) has been shown to antagonize P2Y1 receptor signaling in a non-competitive and concentration-dependent manner without affecting nucleotide binding. This property makes it valuable in studying the human P2Y1 receptor, especially in understanding the mechanism of receptor antagonism (Gao et al., 2004).

Allosteric Modulation of P2Y Receptors

PIT acts as an allosteric modulator of P2Y receptors. It exhibits potentiation of ATP at low concentrations and antagonism at higher concentrations in recombinant P2Y1 receptors, illustrating its unique role in modulating purinergic nerve responses (Spedding et al., 2000).

Neuroprotection Studies

Studies on PIT have revealed its neuroprotective effects. It was found to be effective in protecting against brain lesions in mice, suggesting its potential in neuroprotection research. This characteristic of PIT is attributed to its role as both a P2Y receptor antagonist and a spin trap for free radicals (Menton et al., 2002).

Inhibition of Enzyme Activities in Rat Liver Microsomes

PIT inhibits certain NADPH-linked enzyme activities in microsomes isolated from rat liver. This finding is crucial for understanding the interaction of PIT with liver microsomal enzymes and its potential implications in hepatic pharmacology (Cameron et al., 1985).

properties

IUPAC Name

4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPTYEXNPWSTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Pyridylisatogen tosylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
ZG Gao, L Mamedova, S Tchilibon, AS Gross… - Biochemical …, 2004 - Elsevier
The effect of 2,2′-pyridylisatogen tosylate (PIT) on the human P2Y 1 receptor and on other recombinant P2Y receptors has been studied. We first examined the modulation by PIT of …
Number of citations: 38 www.sciencedirect.com
LA Chahl - Journal of Pharmacy and Pharmacology, 1979 - Wiley Online Library
… Antagonism by 2-2'-pyridylisatogen tosylate (PIT) of the inhibitory action of ATP on guinea-pig … Effect of 2-2'-pyridylisatogen tosylate (PIT) on the dye leakage responses to ATP and other …
Number of citations: 6 onlinelibrary.wiley.com
BF King, C Dacquet, AU Ziganshin… - British journal of …, 1996 - Wiley Online Library
1 2,2′‐Pyridylisatogen tosylate (PIT) has been reported to be an irreversible antagonist of responses to adenosine 5′‐triphosphate (ATP) at metabotropic purinoceptors (of the P 2Y …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
LM Ren, G Burnstock - British journal of pharmacology, 1997 - Wiley Online Library
1 Vasoconstrictions induced by transmural electrical field stimulation were frequency‐dependent from 2 to 32 Hz in the rabbit isolated splenic artery. All contractions were abolished in …
Number of citations: 40 bpspubs.onlinelibrary.wiley.com
I Cameron, AJ Ashraf, A Markham… - Biochemical …, 1985 - Elsevier
Microsomal preparations isolated from rat liver were used to study the action of 2.2'-pyridylisatogen tosylate (PIT) on aniline hydroxylation, cytochrome c reduction and NADPH oxidation…
Number of citations: 1 www.sciencedirect.com
M Spedding, K Menton, A Markham… - Journal of the autonomic …, 2000 - Elsevier
2,2′-Pyridylisatogen tosylate (PIT) is a selective antagonist of P2Y responses in smooth muscle and does not antagonise the effects of adenosine. Responses to purinergic nerve …
Number of citations: 11 www.sciencedirect.com
M Spedding, DF Weetman - Journal of Pharmacy and …, 1978 - academic.oup.com
The problems associated with the use of 2,2pyridylisatogen tosylate in evaluating the allegedly purinergic innervation of periph Page 1 LETTERS TO THE EDITOR, J. Phavm. Pharmac., …
Number of citations: 16 academic.oup.com
WB Hunt, DG Parsons, A Wahid… - British Journal of …, 1978 - ncbi.nlm.nih.gov
The ATP-induced relaxation of the isolated guineapig taenia caeci can be antagonized by 2, 2'-pyridylisatogen tosylate (PIT) while a similar response to field stimulation remains …
Number of citations: 18 www.ncbi.nlm.nih.gov
K Menton, M Spedding, P Gressens, P Villa… - European journal of …, 2002 - Elsevier
… The problems associate with the use of 2-2′pyridylisatogen tosylate in evaluating the allegedly purinergic innervation of peripheral organs …
Number of citations: 13 www.sciencedirect.com
M Hooper, M Spedding, AJ Sweetman… - British Journal of …, 1974 - ncbi.nlm.nih.gov
The results are the reduction (mean:±se mean) in response of an increase in heart rate to stimulation after giving ICI 66082, expressed as a percentage of the response before ICI 66082…
Number of citations: 36 www.ncbi.nlm.nih.gov

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